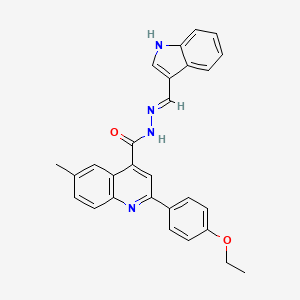![molecular formula C15H13N5O2 B6032281 5-amino-3-[1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B6032281.png)
5-amino-3-[1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-3-[1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. This compound is also known as ACP and has been synthesized and studied extensively in the past few years.
作用機序
The mechanism of action of ACP involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, ACP is able to induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
ACP has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit their growth, and reduce the expression of various cancer-related genes. In addition, ACP has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of ACP is its potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells and inhibit their growth makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of ACP is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of ACP. One area of research is the development of new anti-cancer drugs based on ACP. Another area of research is the study of its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to understand the mechanism of action of ACP and its potential side effects.
合成法
The synthesis of ACP involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-(3-ethoxy-4-hydroxyphenyl)-2-propenoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 5-amino-3-(3-ethoxy-4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile, which is further reacted with acetic anhydride and sodium acetate to produce the final product, 5-amino-3-[1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile.
科学的研究の応用
ACP has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its potential as an anti-cancer agent. Studies have shown that ACP has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-2-22-13-6-9(3-4-12(13)21)5-10(7-16)14-11(8-17)15(18)20-19-14/h3-6,21H,2H2,1H3,(H3,18,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQZHJBMIAHXRZ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6032207.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6032213.png)

![ethyl 2-[(4-nitrophenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6032221.png)
![4-bromo-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B6032224.png)
![2-[2-amino-1-(2-furylmethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6032229.png)
![2-[(benzylthio)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B6032242.png)
![1-(2,3-difluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6032245.png)
![1'-benzyl-N-[2-(2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6032247.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6032255.png)
![1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6032266.png)
![1-allyl-5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6032271.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6032288.png)
![3-{[2-(2-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B6032290.png)